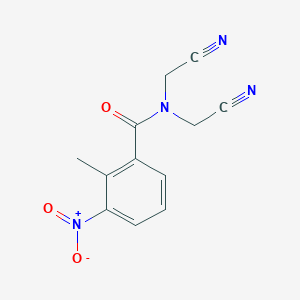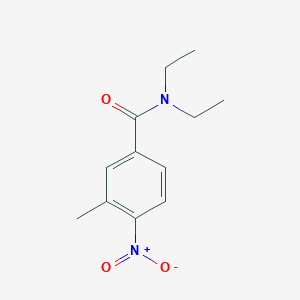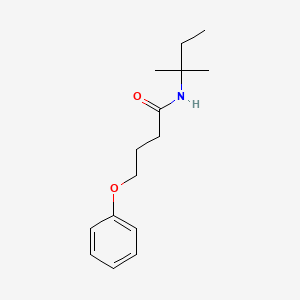![molecular formula C10H7ClN6 B11024997 2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B11024997.png)
2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that features a fused triazole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with cyanogen bromide to yield the triazole ring. Subsequent cyclization with a suitable amine, such as guanidine, under acidic or basic conditions, forms the final triazolo[1,5-a][1,3,5]triazin-7-amine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps often include recrystallization and chromatographic methods to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The triazole and triazine rings can undergo oxidation or reduction, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom, while oxidation or reduction can lead to changes in the oxidation state of the nitrogen atoms in the triazole and triazine rings.
科学研究应用
2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer activities. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit viral polymerases or bacterial enzymes, leading to the suppression of viral replication or bacterial growth. In cancer cells, it can induce apoptosis by interacting with specific signaling pathways and proteins involved in cell survival and proliferation.
相似化合物的比较
Similar Compounds
2-Phenyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
2-(4-Methylphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: The methyl group instead of chlorine can lead to different steric and electronic effects.
2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: The nitro group introduces additional reactivity and potential biological activity.
Uniqueness
The presence of the 4-chlorophenyl group in 2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine makes it unique compared to its analogs. This substituent can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications. Additionally, the chlorine atom can serve as a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with varied properties.
属性
分子式 |
C10H7ClN6 |
|---|---|
分子量 |
246.65 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C10H7ClN6/c11-7-3-1-6(2-4-7)8-15-10-14-5-13-9(12)17(10)16-8/h1-5H,(H2,12,13,14,15,16) |
InChI 键 |
MJLHCMVGCAUDBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NN3C(=NC=NC3=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11024915.png)
![2-chloro-N-(2-chloro-5-nitrobenzoyl)-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11024917.png)
![4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one](/img/structure/B11024921.png)
![2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11024928.png)

![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B11024947.png)
![N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B11024951.png)
![3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11024964.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11024978.png)

![2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024994.png)

![N-[3-(dimethylamino)propyl]pentanamide](/img/structure/B11025000.png)

